molecular formula C17H38ClP B1227736 Tetradecyltrimethylphosphonium chloride CAS No. 7368-64-1

Tetradecyltrimethylphosphonium chloride

Cat. No.: B1227736
CAS No.: 7368-64-1
M. Wt: 308.9 g/mol
InChI Key: KDNBFSGJXLQPKZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecyltrimethylphosphonium chloride is a quaternary phosphonium salt characterized by a tetradecyl (C14) alkyl chain and three methyl groups attached to a central phosphorus atom, with a chloride counterion. It is primarily utilized in synthetic chemistry, particularly in the preparation of complex phosphazene derivatives. For instance, it acts as a precursor in reactions with tetrachloromonospirocyclotriphosphazenes to form dispirophosphazenes under controlled conditions .

Properties

CAS No.

7368-64-1

Molecular Formula

C17H38ClP

Molecular Weight

308.9 g/mol

IUPAC Name

trimethyl(tetradecyl)phosphanium;chloride

InChI

InChI=1S/C17H38P.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1

InChI Key

KDNBFSGJXLQPKZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[P+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCC[P+](C)(C)C.[Cl-]

Synonyms

C14Me3P
tetradecyltrimethylphosphonium
tetradecyltrimethylphosphonium chloride

Origin of Product

United States

Comparison with Similar Compounds

Tetramethylphosphonium Chloride

Molecular Formula : (CH₃)₄PCl
Molecular Weight : 128.58 g/mol
Structural Features : Four methyl groups attached to phosphorus.
Applications : Used as a laboratory chemical and in manufacturing processes.
Toxicity and Safety :

  • Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
  • Stable under recommended storage conditions but incompatible with strong oxidizing agents .
    Key Differences :
  • Smaller alkyl groups result in higher water solubility compared to Tetradecyltrimethylphosphonium chloride.
  • Limited utility in surfactant applications due to the absence of a long hydrophobic chain.

Dodecyl Triphenyl Phosphonium Chloride

Molecular Formula : C₃₀H₄₀ClP
Molecular Weight : 467.07 g/mol
Structural Features : Dodecyl (C12) chain and three phenyl groups attached to phosphorus.
Applications : Likely employed in phase-transfer catalysis or organic synthesis due to aromatic and long-chain hydrophobic moieties.
Key Differences :

  • Aromatic phenyl groups enhance stability and π-π interaction capabilities, unlike the aliphatic tetradecyl group.
  • Longer alkyl chain (C12 vs. C14) may reduce solubility in polar solvents compared to this compound.

(Chloromethyl)-Triphenylphosphonium Chloride

CAS : 5293-84-5
Structural Features : Chloromethyl group and three phenyl groups attached to phosphorus.
Applications : Used in Wittig reactions for olefin synthesis, leveraging the reactive chloromethyl group.
Key Differences :

  • The chloromethyl group introduces electrophilic reactivity, unlike the inert methyl or long alkyl chains in other phosphonium salts.
  • Lacks surfactant properties due to the absence of a long hydrophobic tail.

Tetrakis(hydroxymethyl)phosphonium Chloride

Applications : Functions as a covalent crosslinking agent in cell encapsulation and textile finishing .
Structural Features : Four hydroxymethyl groups attached to phosphorus.
Key Differences :

  • Hydroxymethyl groups enable crosslinking via formaldehyde release, a property absent in this compound.
  • Higher hydrophilicity due to multiple hydroxyl groups.

Data Table: Comparative Analysis of Phosphonium Salts

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Toxicity/Safety Profile
This compound Not explicitly stated ~340 (estimated) C14 chain, three methyl groups Phosphazene synthesis No direct data; assume similar to other quaternary salts
Tetramethylphosphonium chloride (CH₃)₄PCl 128.58 Four methyl groups Laboratory chemical H315, H319, H335
Dodecyl triphenyl phosphonium chloride C₃₀H₄₀ClP 467.07 C12 chain, three phenyl groups Phase-transfer catalysis (inferred) Not provided
Tetrakis(hydroxymethyl)phosphonium chloride C₄H₁₂ClO₄P 198.56 (calculated) Four hydroxymethyl groups Crosslinking agent Releases formaldehyde

Research Findings and Implications

  • Structural Impact on Function : Alkyl chain length and substituents dictate applications. Long chains (e.g., C14 in this compound) enhance surfactant behavior, while aromatic groups (e.g., in Dodecyl triphenyl) favor catalytic roles.
  • Toxicity Trends : Smaller phosphonium salts like Tetramethylphosphonium chloride exhibit acute irritation hazards, whereas larger salts may have lower volatility but require further toxicological evaluation.
  • Synthetic Utility : this compound’s role in phosphazene synthesis highlights its niche in advanced material preparation , contrasting with crosslinking or catalytic uses of other salts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.